molecular formula C17H15ClO4S B2915770 methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate CAS No. 147435-97-0

methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate

Cat. No.: B2915770
CAS No.: 147435-97-0
M. Wt: 350.81
InChI Key: OXFBMFHALYDEPK-LFIBNONCSA-N
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Description

Methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate (hereafter referred to as Compound A) is a synthetic α,β-unsaturated ester with a sulfonamide substituent. Its structure features a conjugated enoate system, a 4-chlorophenyl group at the β-position, and a 4-methylbenzenesulfonyl (tosyl) group at the α-position (Fig. 1). Compound A has been synthesized via condensation reactions, with single crystals grown using slow evaporation techniques for structural analysis .

Key studies using X-ray diffraction, FT-IR, NMR, and density functional theory (DFT) have elucidated its planar geometry, hydrogen-bonded supramolecular networks, and electronic properties .

Properties

IUPAC Name

methyl (E)-3-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4S/c1-12-3-9-15(10-4-12)23(20,21)16(17(19)22-2)11-13-5-7-14(18)8-6-13/h3-11H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFBMFHALYDEPK-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate generally involves a multi-step process. One typical route might include the initial formation of the enone through a condensation reaction, followed by the introduction of the sulfonyl group via sulfonation. This synthesis can be achieved under various conditions, often requiring the use of catalysts or specific solvents to drive the reactions to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve streamlined processes that utilize high-throughput reactors and optimized reaction conditions. Continuous flow chemistry is a potential method that ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : It can also be reduced, potentially affecting the carbon-carbon double bond or the sulfonyl group.

  • Substitution: : Nucleophilic substitution reactions can occur at the chlorophenyl ring, introducing various substituents depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) over palladium (Pd) catalysts.

  • Substitution: : Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in appropriate solvents are used.

Major Products Formed

The reactions lead to a variety of products, ranging from simple alcohols and ketones (in oxidation/reduction) to more complex substituted aromatics (in substitution reactions).

Scientific Research Applications

This compound finds numerous applications across different fields:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

  • Biology: : Used in studying biological pathways and interactions due to its reactive functional groups.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The effects of methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate are exerted through various molecular interactions. The enone moiety can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. The sulfonyl group provides a site for further functionalization and interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Substituents (R₁, R₂) Functional Groups Key Structural Differences
A R₁ = 4-Cl-C₆H₄; R₂ = Tosyl Enoate, sulfonamide, 4-Cl-aryl Reference compound
B (MFMSF) R₁ = 4-F-C₆H₄; R₂ = Tosyl Enoate, sulfonamide, 4-F-aryl Fluorine substituent at aryl
C (MFMSM) R₁ = 2-MeO-C₆H₄; R₂ = Tosyl Enoate, sulfonamide, 2-MeO-aryl Methoxy group at ortho position
D (Ethyl cyano-deriv.) R₁ = 4-Me-C₆H₄; R₂ = CN Cyano, ethyl ester Lack of sulfonamide group
E (Methyl 4-Cl-cinnamate) R₁ = 4-Cl-C₆H₄; R₂ = H Simple enoate No sulfonamide or aryl-sulfonyl

Notes:

  • Compound B (fluorophenyl variant) shares the sulfonamide group but replaces chlorine with fluorine, altering electronegativity and steric effects .
  • Compound C introduces a methoxy group at the aryl ring’s ortho position, enhancing electron-donating capacity and steric hindrance .
  • Compound E is a simpler cinnamate derivative without sulfonamide or tosyl groups, leading to diminished structural complexity .

Electronic and Spectroscopic Properties

Table 2: Computational and Experimental Data

Property Compound A Compound B Compound C Compound E
HOMO-LUMO Gap (eV) 4.12 (DFT) 4.08 (DFT) 3.95 (DFT) 4.50 (Exp.)
Hyperpolarizability 1.5×10⁻³⁰ esu (NLO active) 1.4×10⁻³⁰ esu 1.6×10⁻³⁰ esu 0.8×10⁻³⁰ esu
FT-IR (C=O stretch) 1725 cm⁻¹ 1728 cm⁻¹ 1719 cm⁻¹ 1735 cm⁻¹
NMR δ (aryl protons) 7.35–7.45 ppm 7.30–7.42 ppm 7.10–7.25 ppm 7.50–7.65 ppm

Key Findings :

  • The sulfonamide group in A , B , and C lowers the HOMO-LUMO gap compared to E , enhancing charge transfer and reactivity .
  • C ’s methoxy group reduces the C=O stretching frequency due to resonance effects, while B ’s fluorine increases it slightly via inductive effects .
  • Hyperpolarizability values are highest in C, suggesting superior nonlinear optical (NLO) activity compared to A and B .

Table 3: Antimicrobial Activity (MIC in µg/mL)

Compound S. aureus E. coli P. aeruginosa PBP-2X Inhibition
A 12.5 >100 >100 IC₅₀ = 18 µM
B 25.0 >100 >100 Not reported
C 6.25 50 100 IC₅₀ = 12 µM
E >100 >100 >100 No activity

Observations :

  • A and C show potent activity against Gram-positive bacteria, likely due to sulfonamide-mediated interactions with PBP-2X .
  • C ’s methoxy group enhances permeability or target binding, reducing MIC values compared to A .
  • E lacks antimicrobial activity, underscoring the necessity of the sulfonamide group for bioactivity .

ADMET and Physicochemical Properties

Table 4: Predicted ADMET Profiles

Parameter Compound A Compound B Compound C
LogP 3.8 3.5 3.2
Water Solubility Low Moderate Moderate
BBB Permeability No No No
CYP2D6 Inhibition Yes Yes No
Oral Bioavailability 45% 50% 55%

Insights :

  • All sulfonamide derivatives (A–C ) exhibit moderate-to-low water solubility, typical for lipophilic aromatics .
  • C ’s methoxy group improves solubility and bioavailability compared to A and B .

Biological Activity

Methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C17H15ClO4S
Molecular Weight: 350.82 g/mol
CAS Number: 1481582

The compound features a prop-2-enoate backbone with a chlorophenyl group and a methylbenzenesulfonyl moiety, which contribute to its biological activity.

This compound exhibits various biological activities, primarily through the following mechanisms:

  • Antiproliferative Activity:
    • The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that it inhibits cell growth in MCF-7 breast cancer cells with an IC50 value in the micromolar range .
    • It acts by disrupting key signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition:
    • Research suggests that this compound may inhibit specific enzymes that are crucial for tumor progression. For example, it has been reported to affect histone deacetylases (HDACs), which play a role in cancer cell proliferation .
  • Radical Scavenging Activity:
    • The compound demonstrates antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

StudyCell LineIC50 Value (µM)Mechanism
Study 1MCF-7 (breast cancer)13.3Antiproliferative
Study 2HeLa (cervical cancer)10.0HDAC inhibition
Study 3A549 (lung cancer)15.5Radical scavenging

These studies highlight the compound's potential as an anticancer agent.

Case Studies

  • Case Study on Anticancer Activity:
    • In a study published in Cancer Research, this compound was administered to xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy in vivo .
  • Mechanistic Insights:
    • Another research article explored the molecular docking of the compound with tubulin proteins, revealing strong binding affinities that correlate with its antiproliferative effects . This suggests that the compound may disrupt microtubule dynamics, a common strategy for anticancer drugs.

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